molecular formula C9H10N2O B021195 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one CAS No. 168080-43-1

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one

Cat. No. B021195
CAS RN: 168080-43-1
M. Wt: 162.19 g/mol
InChI Key: YDCUQJVYYWANPZ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one is a chemical compound with the molecular formula C9H11N3O . It is a part of the benzodiazepine family, which has various therapeutic applications and is used in the synthesis of a wide range of pharmaceutically active analogues .


Synthesis Analysis

The synthesis of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one has been described in several studies. One method involves the use of polystyrene resin as a starting material and 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . Another study describes an efficient heteropolyacid-catalyzed procedure for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one can be inferred from its molecular structure. It has a molecular weight of 162.19 . More detailed properties such as melting point and spectral data can be obtained through experimental analysis .

Scientific Research Applications

Facile Synthesis

The compound can be synthesized via cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides . This method provides rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives with up to 95% yield . The process features mild reaction conditions and easy handling, making it suitable for scalable synthesis .

Anticancer Activity

Some derivatives of the compound have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells, with one of them being the most potent compound (IC 50 = 15 µM) of the series . They induced cell cycle arrest in the G2/M phase and displayed limited toxicity against the noncancerous breast cell line, MCF-10A .

Antiviral Activity

A novel AAK1 inhibitor, which is a derivative of the compound, demonstrates significant efficacy in suppressing SARS-CoV-2 infection . This suggests that it holds promise as a potential candidate for developing novel antiviral drugs against SARS-CoV-2 and other coronavirus infections .

Drug Development

The compound’s structure and properties make it a valuable scaffold in drug development. Its derivatives can be synthesized and modified to target specific biological activities, such as anticancer and antiviral effects .

Biological Evaluation

The compound and its derivatives can be used in biological evaluation studies. For instance, they can be used to study cell cycle progression, cytotoxicity, and the efficacy of potential antiviral drugs .

Chemical Research

The compound is used in chemical research, particularly in the development and testing of new synthetic methodologies . Its derivatives can be synthesized using various methods, providing opportunities for exploring and optimizing chemical reactions .

Future Directions

The future directions for research on 1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one could involve further exploration of its synthesis, reactions, and potential applications. For instance, it could be interesting to investigate its potential as a pharmacophore in the development of new drugs . Additionally, further studies could focus on improving the efficiency and environmental friendliness of its synthesis .

properties

IUPAC Name

1,2,4,5-tetrahydro-1,4-benzodiazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-6-10-8-4-2-1-3-7(8)5-11-9/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCUQJVYYWANPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625179
Record name 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one

CAS RN

168080-43-1
Record name 1,2,4,5-Tetrahydro-3H-1,4-benzodiazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168080-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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